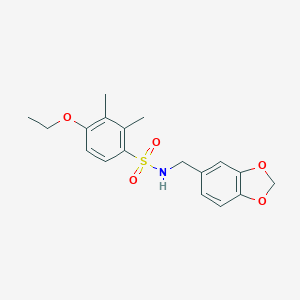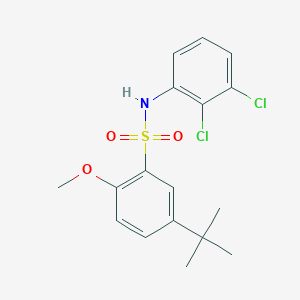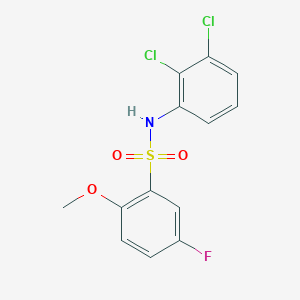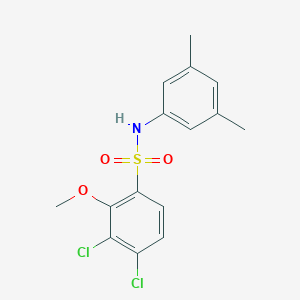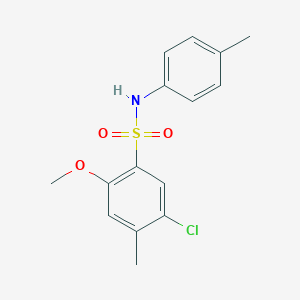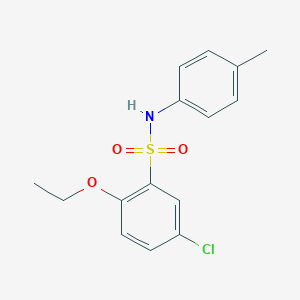
1-(4-Bromo-3-ethoxyphenyl)sulfonyl-3,5-dimethylpyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-3-ethoxyphenyl)sulfonyl-3,5-dimethylpyrazole, commonly known as BAY 11-7082, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. This compound was first synthesized in 2001 and has since been extensively studied for its anti-inflammatory and anticancer properties.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The compound 1-(4-Bromo-3-ethoxyphenyl)sulfonyl-3,5-dimethylpyrazole is closely related to the synthesis of various sulfonylated pyrazoles. For instance, Povarov et al. (2017) discuss the synthesis of sulfonylated 4-amino-1H-pyrazoles, emphasizing the relevance of sulfonylated aminopyrazoles in scientific research, particularly in the context of their structural properties as analyzed through IR, UV, 1H NMR spectroscopy, and mass spectrometry (Povarov et al., 2017).
Biological Activity and Potential Applications
- The synthesis of various sulfonylated heterocyclic compounds, which include 1-(4-Bromo-3-ethoxyphenyl)sulfonyl-3,5-dimethylpyrazole, has been a topic of interest due to their potential biological activities. For example, in a study by Komshina et al. (2020), the focus was on sulfonamide derivatives of heterocyclic compounds, including pyrazoles, highlighting their use as inhibitors of human carbonic anhydrases which are critical in various biochemical processes (Komshina et al., 2020).
Chemistry and Reactivity
- The chemistry and reactivity of pyrazole derivatives, closely related to 1-(4-Bromo-3-ethoxyphenyl)sulfonyl-3,5-dimethylpyrazole, have been explored in various studies. For instance, Cremlyn et al. (1981) discuss the synthesis of different sulfonyl chlorides and their derivatives, including dimethylpyrazole sulfonyl chlorides. This research provides insights into the reactivity of these compounds and their potential applications in various chemical reactions (Cremlyn et al., 1981).
Synthesis and Design of COX-2 Inhibitors
- Pyrazole derivatives, such as 1-(4-Bromo-3-ethoxyphenyl)sulfonyl-3,5-dimethylpyrazole, have been studied for their role in the design of COX-2 inhibitors. Penning et al. (1997) examined a series of sulfonamide-containing 1,5-diarylpyrazole derivatives for their inhibitory activity against COX-2, a key enzyme involved in inflammation and pain. This study is significant in understanding the therapeutic potential of pyrazole derivatives in medical science (Penning et al., 1997).
Antibacterial Properties
- Research on pyrazole derivatives also extends to their antibacterial properties. Zhang (2011) synthesized new antipyrine derivatives, including dimethylpyrazole-based compounds, and evaluated their antibacterial activities. This highlights the potential of such compounds in the development of new antibacterial agents (Zhang, 2011).
Propriétés
Nom du produit |
1-(4-Bromo-3-ethoxyphenyl)sulfonyl-3,5-dimethylpyrazole |
|---|---|
Formule moléculaire |
C13H15BrN2O3S |
Poids moléculaire |
359.24 g/mol |
Nom IUPAC |
1-(4-bromo-3-ethoxyphenyl)sulfonyl-3,5-dimethylpyrazole |
InChI |
InChI=1S/C13H15BrN2O3S/c1-4-19-13-8-11(5-6-12(13)14)20(17,18)16-10(3)7-9(2)15-16/h5-8H,4H2,1-3H3 |
Clé InChI |
BYKJNRBBHJHNTG-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2C(=CC(=N2)C)C)Br |
SMILES canonique |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2C(=CC(=N2)C)C)Br |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









